2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Overview
Description
The compound “2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one” is a chlorinated propanone with a substituted pyrrolidine ring. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural alkaloids and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring substituted with a hydroxymethyl group and two methyl groups, attached to a chlorinated propanone. The exact structure and stereochemistry would depend on the specific conditions and reagents used in its synthesis .Chemical Reactions Analysis
As a chlorinated propanone, this compound would likely undergo reactions typical of ketones and chlorinated hydrocarbons. This could include nucleophilic addition reactions at the carbonyl group and substitution reactions at the chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typical properties to consider would include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Organic Synthesis and Structural Diversity
- A study by Roman (2013) focused on generating a structurally diverse library of compounds through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene. This research demonstrates the versatility of Mannich bases in synthesizing a wide range of chemical structures, potentially including derivatives similar to the compound of interest (Roman, 2013).
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its third-order nonlinear optical properties using a Z-scan technique. This compound exhibited a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Catalysis
- Research by Magubane et al. (2017) on asymmetric transfer hydrogenation of ketones catalyzed by iron(II) and nickel(II) complexes highlights the utility of novel catalysts in organic synthesis. While not directly related to the specified compound, this study underscores the importance of innovative catalytic systems in the development of new chemical entities (Magubane et al., 2017).
Synthesis of Structurally Related Compounds
- D’hooghe et al. (2009) reported on a one-pot synthesis approach for 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal, showcasing an environmentally benign method that could be applicable to the synthesis of related structures (D’hooghe et al., 2009).
Antinociceptive Activity
- Rádl et al. (1999) explored the synthesis and antinociceptive activity of 3-chlorophenyl- and 6-chloropyridin-2-yl derivatives, providing insights into the potential medicinal applications of structurally related compounds. This research could inform the development of analogs with improved biological properties (Rádl et al., 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)9(14)12-4-8(5-13)10(2,3)6-12/h7-8,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZCSALMAQYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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